3-Amino-5-fluoro-2-hydroxybenzoic acid
Overview
Description
Molecular Structure Analysis
The basic structure of 3-Amino-5-fluoro-2-hydroxybenzoic acid contains a benzene ring with a carboxylic acid group (-COOH) and an amino group (-NH2) attached to it. This compound has a molecular weight of 181.12 g/mol.Chemical Reactions Analysis
In terms of its chemical properties, this compound is an acid that can undergo reactions such as esterification, amidation, and halogenation.Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. It has a melting point of 222°C and a boiling point of 442.1°C at 760 mmHg.Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, aminosalicylic acid, is known to bind pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Mode of Action
Based on its structural similarity to aminosalicylic acid, it may interact with its targets in a similar manner .
Biochemical Pathways
The biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics, is known to involve the aminoshikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . This pathway involves several transformations leading to the formation of AHBA .
Pharmacokinetics
The compound’s molecular weight (17113) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability .
Result of Action
A structurally similar compound, aminosalicylic acid, is known to slow bacterial growth and multiplication by inhibiting the synthesis of folic acid .
Properties
IUPAC Name |
3-amino-5-fluoro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSNJXIVKMIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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